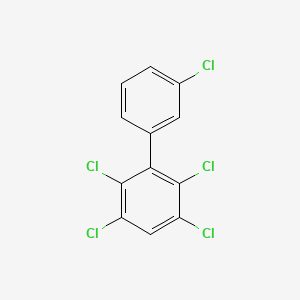

2,3,3',5,6-Pentachlorobiphenyl

Description

The exact mass of the compound 2,3,3',5,6-Pentachlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.74e-08 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,3',5,6-Pentachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,3',5,6-Pentachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-3-1-2-6(4-7)10-11(16)8(14)5-9(15)12(10)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKSJAPQYKCFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074225 | |

| Record name | 2,3,3',5,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-36-9 | |

| Record name | 2,3,3′,5,6-Pentachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',5,6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',5,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',5,6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4U9YSG558 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanistic Profiling of 2,3,3',5,6-Pentachlorobiphenyl (PCB 166)

Executive Summary

2,3,3',5,6-Pentachlorobiphenyl (PCB 166) represents a distinct class of Non-Dioxin-Like (NDL) polychlorinated biphenyls .[1] Unlike its coplanar counterparts (e.g., PCB 126), PCB 166 does not exhibit high affinity for the Aryl Hydrocarbon Receptor (AhR).[1] Instead, its toxicity and biological activity are governed by two orthogonal mechanisms: nuclear receptor activation (CAR/PXR) leading to "Phenobarbital-type" cytochrome P450 induction, and non-genomic sensitization of Ryanodine Receptors (RyR) , which drives calcium-dependent neurotoxicity.[1]

This guide details the structural determinants of these pathways, the metabolic fate of the congener, and self-validating experimental protocols for assessing its activity in drug development and toxicology workflows.

Structural Determinants & Physicochemical Basis[1][2]

The biological activity of PCB 166 is dictated by its chlorine substitution pattern, specifically the di-ortho substitution at positions 2 and 6.

The "Orthogonality" Effect

-

Steric Hindrance: The chlorine atoms at positions 2 and 6 (on the 2,3,5,6-substituted ring) create significant steric repulsion against the hydrogen atoms of the opposing phenyl ring. This forces the biphenyl bridge to twist, resulting in a dihedral angle typically between 60° and 90°.[1]

-

Receptor Exclusion: This non-planar configuration prevents PCB 166 from intercalating into the flat binding pocket of the AhR.[1] Consequently, PCB 166 has a negligible Toxic Equivalency Factor (TEF) relative to 2,3,7,8-TCDD.[1]

-

Lipophilicity: With five chlorine atoms, PCB 166 is highly lipophilic (

), facilitating rapid membrane partitioning and bioaccumulation in lipid-rich tissues (brain, adipose, liver).[1]

Molecular Initiating Events (MIEs)[1]

PCB 166 operates via two primary pathways that are distinct from the classical "dioxin-like" toxicity.[1]

Pathway A: Xenobiotic Metabolism (Genomic)

PCB 166 acts as a Phenobarbital-type inducer .[1] It bypasses the AhR/Arnt pathway and instead activates the Constitutive Androstane Receptor (CAR) and, to a lesser extent, the Pregnane X Receptor (PXR) .[1]

-

Translocation: PCB 166 enters the hepatocyte and binds to cytosolic CAR (indirectly or directly, often involving dephosphorylation).[1]

-

Nuclear Translocation: The CAR-PCB complex translocates to the nucleus and dimerizes with the Retinoid X Receptor (RXR).[1]

-

Promoter Binding: The CAR-RXR heterodimer binds to Phenobarbital-Responsive Enhancer Modules (PBREM) on DNA.[1]

-

Transcription: Upregulation of CYP2B (major) and CYP3A (minor) family enzymes.[1][2]

Pathway B: Neurotoxicity (Non-Genomic)

The critical hazard profile of NDL-PCBs like PCB 166 lies in their ability to alter intracellular calcium signaling, a mechanism heavily implicated in developmental neurotoxicity.[1]

-

Target: Ryanodine Receptors (RyR) , specifically RyR1 and RyR2 isoforms on the Endoplasmic/Sarcoplasmic Reticulum (ER/SR).[1]

-

Mechanism: PCB 166 stabilizes the RyR channel in an open conformation .[1]

-

Outcome: Uncontrolled efflux of

from ER stores into the cytoplasm.[1] -

Downstream Effect: Elevated cytosolic

activates Calcineurin and CaMKII, disrupting dendritic arborization and synaptic plasticity.[1]

Visualization of Signaling Pathways

Figure 1: Dual mechanistic pathways of PCB 166 demonstrating the divergence between hepatic metabolic induction and neuronal calcium dysregulation.

Metabolic Fate & Bioactivation[1][4]

Metabolism is the rate-limiting step for PCB elimination.[1] PCB 166 is metabolized slower than lower-chlorinated congeners but faster than those lacking adjacent unsubstituted carbons.[1]

-

Primary Site: The 3'-substituted ring (Ring B).[1]

-

Vulnerability: Positions 4' and 5' are unsubstituted and adjacent.[1][3] This allows CYP enzymes (induced by the PCB itself) to form an arene oxide intermediate.[1]

-

Metabolites:

Experimental Protocols

To validate the mechanism of action of PCB 166, the following self-validating protocols are recommended.

Protocol A: Microsomal -Ryanodine Binding Assay

Purpose: To quantify the potency of PCB 166 in sensitizing the RyR channel.

Reagents:

-

Junctional Sarcoplasmic Reticulum (JSR) vesicles (Rabbit skeletal muscle).[1]

- -Ryanodine (1-5 nM).[1]

-

Assay Buffer: 20 mM HEPES, 250 mM KCl, 15 mM NaCl, 50

M

Workflow:

-

Preparation: Dilute JSR protein to 0.5 mg/mL in Assay Buffer.

-

Dosing: Incubate JSR with PCB 166 (0.1

M to 50 -

Labeling: Add

-Ryanodine and incubate at 37°C for 3 hours.-

Note: Ryanodine binds preferentially to the open state of the channel.[1] Increased binding indicates sensitization.

-

-

Filtration: Harvest bound ligand using a cell harvester (Whatman GF/B filters).

-

Quantification: Liquid scintillation counting.

-

Validation: Use PCB 95 as a positive control (potent RyR agonist) and PCB 126 as a negative control (inactive at RyR).[1]

Protocol B: CYP Induction via Luciferase Reporter

Purpose: To distinguish CAR-mediated induction from AhR-mediated induction.[1]

Workflow:

-

Transfection: Transfect HepG2 cells with:

-

Treatment: Treat cells with PCB 166 (10

M) for 24 hours. -

Lysis & Read: Measure Luminescence.

-

Interpretation: PCB 166 should show

fold induction in Plasmid A and negligible induction in Plasmid B.[1]

Experimental Workflow Diagram

Figure 2: Parallel experimental workflow for validating the specific pharmacodynamic profile of PCB 166.

Data Summary: Comparative Potency

The following table contrasts PCB 166 with prototypical congeners to contextualize its activity profile.

| Parameter | PCB 126 (Coplanar) | PCB 153 (Di-ortho) | PCB 166 (Di-ortho) |

| Structure | 3,3',4,4',5-PeCB | 2,2',4,4',5,5'-HxCB | 2,3,3',5,6-PeCB |

| AhR Binding (TEF) | High (0.[1]1) | Negligible | Negligible |

| CYP Induction | CYP1A (AhR) | CYP2B/3A (CAR/PXR) | CYP2B/3A (CAR/PXR) |

| RyR Sensitization | Inactive | High Potency | Moderate/High Potency |

| Neurotoxicity Type | Endocrine/Developmental | Ca2+ Signaling/Dopamine | Ca2+ Signaling |

References

-

Lehmler, H. J., et al. (2010).[1][5] Clearance of polychlorinated biphenyl atropisomers is enantioselective in female C57Bl/6 mice. National Institutes of Health.[6] [Link]

-

Pessah, I. N., et al. (2010).[1] Minding the calcium store: Ryanodine receptor activation as a convergent mechanism of PCB toxicity. Pharmacology & Therapeutics.[1][6][7][8] [Link]

-

Holland, E. B., et al. (2023).[1] Predicted versus observed activity of PCB mixtures toward the ryanodine receptor. ScholarWorks / CalState. [Link]

-

Safe, S., et al. (1985).[1][9] PCBs: structure-function relationships and mechanism of action. Environmental Health Perspectives. [Link]

-

Kodavanti, P. R., et al. (1993).[1][10] Structure-activity relationships of polychlorinated biphenyl congeners in an in vitro ryanodine receptor-binding assay. (Contextualized via Pessah et al., 2010).[1][11]

Sources

- 1. Pcb 126 | C12H5Cl5 | CID 63090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,2',3,3',4-Pentachlorobiphenyl | C12H5Cl5 | CID 40470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,3',5',6-Pentachlorobiphenyl | C12H5Cl5 | CID 63087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Clearance of polychlorinated biphenyl atropisomers is enantioselective in female C57Bl/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Minding the calcium store: Ryanodine receptor activation as a convergent mechanism of PCB toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uknowledge.uky.edu [uknowledge.uky.edu]

- 8. Role of CYP2B in Phenobarbital-Induced Hepatocyte Proliferation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PCBs: structure-function relationships and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarworks.calstate.edu [scholarworks.calstate.edu]

metabolism and degradation of PCB 113

An In-depth Technical Guide to the Metabolism and Degradation of PCB 113

Foreword

Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants (POPs) that, despite being banned from production for decades, continue to pose a significant threat to environmental and human health.[1][2] Their chemical stability and lipophilicity lead to bioaccumulation in food chains, with higher chlorinated congeners being particularly resistant to degradation.[1][3] This guide focuses specifically on PCB 113 (2,3',4,4',5-Pentachlorobiphenyl), a pentachlorobiphenyl congener found in environmental mixtures.[4] We will provide a detailed exploration of the metabolic and degradative fates of PCB 113, offering insights for researchers in toxicology, environmental science, and drug development who are investigating the biotransformation and potential health risks associated with these enduring contaminants.

Mammalian Biotransformation: A Double-Edged Sword

The mammalian system, primarily the liver, is the main site for the metabolism of PCBs.[5][6] This biotransformation is not always a detoxification process; in many cases, it leads to the formation of metabolites with equal or greater toxicity than the parent compound.[7] The rate and pathway of metabolism are highly dependent on the number and position of chlorine atoms on the biphenyl rings.[5]

Phase I Metabolism: The Cytochrome P450 Engine

The initial and rate-limiting step in PCB metabolism is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.[5][8][9] This process primarily involves monooxygenation, leading to the formation of hydroxylated metabolites (OH-PCBs).[8][9]

-

Mechanism of Action : The reaction can proceed through two main routes: the formation of a highly reactive arene oxide intermediate that rearranges to a phenol, or through direct insertion of a hydroxyl group.[5][7][9] The position of hydroxylation is sterically hindered by chlorine atoms, typically occurring at the less chlorinated para or meta positions.[8]

-

CYP Isoform Specificity : Different PCB congeners are substrates for different CYP isoforms.[7]

-

CYP1A Family (e.g., CYP1A1, CYP1A2) : These are primarily responsible for metabolizing non-ortho substituted, "dioxin-like" PCBs.[3][7]

-

CYP2B Family (e.g., CYP2B6) : These isoforms preferentially metabolize ortho-substituted PCBs.[7][9]

-

Given that PCB 113 has chlorine atoms in both ortho and non-ortho positions, it is likely a substrate for multiple CYP families, leading to a complex mixture of hydroxylated metabolites.

-

For PCB 113, several hydroxylated metabolites have been identified, including 4-OH-PCB 113, 5-OH-PCB 113, 2'-OH-PCB 113, and 4'-OH-PCB 113.[7] Further oxidation of these initial phenolic metabolites can lead to the formation of catechols (dihydroxylated PCBs).[5]

Caption: Phase I metabolic activation of PCB 113 by Cytochrome P450 enzymes.

Phase II Metabolism: Conjugation and Excretion

The hydroxylated metabolites formed in Phase I are more polar than the parent PCB, but they can still be retained in the body.[10] To facilitate elimination, they undergo Phase II conjugation reactions, where endogenous molecules are attached to the hydroxyl group, significantly increasing their water solubility.

-

Glucuronidation : Catalyzed by UDP-glucuronosyltransferases (UGTs), this process conjugates glucuronic acid to OH-PCBs. The resulting glucuronide conjugates are readily excreted in bile and urine.[5]

-

Sulfation : Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to OH-PCBs, forming sulfate conjugates that are primarily excreted in the urine.[5]

Bioactivation and Metabolite-Induced Toxicity

While metabolism is a clearance mechanism, some PCB metabolites are more toxic than the parent compounds.

-

Endocrine Disruption : Certain OH-PCBs are structurally similar to thyroid hormones and can bind to the transport protein transthyretin (TTR) with high affinity, potentially disrupting thyroid hormone homeostasis.[10] PCB 113 itself is also noted to have endocrine-disrupting potential.[11]

-

Formation of MeSO₂-PCBs : Through a complex pathway involving the mercapturic acid pathway, OH-PCBs can be converted to persistent and toxic methyl sulfone (MeSO₂) metabolites, which have been shown to accumulate in specific tissues.[10]

| Metabolite Class | Formation Process | Key Enzymes | Toxicological Significance |

| OH-PCBs | Hydroxylation | Cytochrome P450 (CYP1A, CYP2B) | Endocrine disruption, precursor for other metabolites[7][10] |

| Catechol-PCBs | Dihydroxylation | Cytochrome P450 | Can undergo redox cycling, generating reactive oxygen species |

| Glucuronide Conjugates | Glucuronidation | UGTs | Increased water solubility for excretion[5] |

| Sulfate Conjugates | Sulfation | SULTs | Increased water solubility for excretion[5] |

| MeSO₂-PCBs | Mercapturic acid pathway | Multiple enzymes | Persistent, bioaccumulative, and potentially toxic[10] |

Table 1: Major classes of PCB 113 metabolites and their characteristics.

Environmental Degradation: The Microbial Contribution

In the environment, the breakdown of persistent PCBs relies heavily on microbial activity.[12] The degradation is often a slow process, with half-lives that can span years, and typically requires the synergistic action of different microbial communities under varying conditions.[1]

Anaerobic Reductive Dechlorination

In anaerobic environments like river sediments, highly chlorinated PCBs such as PCB 113 are not readily degraded. The first crucial step is reductive dechlorination by anaerobic microorganisms. These bacteria use PCBs as electron acceptors, removing chlorine atoms from the biphenyl rings and replacing them with hydrogen.[1] This process lowers the degree of chlorination, making the resulting congeners more susceptible to aerobic attack.

Aerobic Biodegradation

Aerobic bacteria utilize a powerful enzymatic pathway, encoded by the bph operon, to cleave the aromatic rings of less-chlorinated PCBs.[13]

-

Biphenyl Dioxygenase (BPDO) : This is the key initiating enzyme. It's a Rieske-type oxygenase that incorporates two atoms of molecular oxygen into the biphenyl nucleus, creating a cis-dihydrodiol.[14]

-

Ring Cleavage Pathway : The unstable dihydrodiol is then sequentially acted upon by a dehydrogenase, a hydrolase, and other enzymes to open the aromatic ring, ultimately funneling the breakdown products into central metabolism (e.g., the Krebs cycle).

The efficiency of this pathway is highly dependent on the congener's chlorine substitution pattern. Ortho-substituted congeners are particularly challenging for BPDO to access.[14]

Caption: Sequential anaerobic and aerobic microbial degradation of PCBs.

Fungal Degradation

Certain fungi, particularly white-rot fungi like Phanerochaete chrysosporium, can also degrade PCBs.[15] They employ powerful, non-specific extracellular lignin-modifying enzymes (LMEs) such as lignin peroxidase (LiP), manganese peroxidase (MnP), and laccase.[16] These enzymes generate highly reactive radicals that can oxidize a wide range of recalcitrant compounds, including PCBs, initiating their breakdown.[16]

Experimental Protocols & Methodologies

Studying the requires robust experimental designs and sensitive analytical techniques.

Protocol: In Vitro Metabolism of PCB 113 using Human Liver Microsomes (HLMs)

This protocol outlines a standard method to identify Phase I metabolites of PCB 113.

Objective: To determine the formation of hydroxylated metabolites of PCB 113 when incubated with HLMs.

Materials:

-

PCB 113 (in a suitable solvent like DMSO)

-

Pooled Human Liver Microsomes (HLMs)

-

0.5 M Potassium Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Quenching solution: Acetonitrile with an internal standard

-

96-well incubation plate, thermal cycler or shaking water bath

-

Centrifuge, LC-MS/MS system

Methodology:

-

Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Aliquot Microsomes: In the 96-well plate, add HLMs (final protein concentration typically 0.5-1.0 mg/mL) to each well.

-

Pre-incubation: Add the master mix to the wells containing HLMs. Pre-incubate the plate at 37°C for 10 minutes with gentle shaking to bring the system to temperature.

-

Initiate Reaction: Add a small volume of PCB 113 solution (final concentration typically 1-10 µM) to each well to start the reaction. Include vehicle controls (solvent only) and negative controls (without the NADPH system).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) with continuous shaking.

-

Terminate Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile (containing an internal standard for quantification).

-

Protein Precipitation: Vigorously mix and then centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.

-

Sample Analysis: Carefully transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to identify and quantify OH-PCB 113 metabolites.

Caption: Experimental workflow for an in vitro PCB metabolism assay.

Analytical Techniques for Characterization

The analysis of PCBs and their diverse metabolites requires a multi-platform approach due to the wide range of polarities and concentrations involved.

-

Sample Preparation : The first step involves extracting the analytes from the matrix (e.g., tissues, serum, soil). This is typically done using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by cleanup steps using column chromatography (e.g., silica gel, Florisil) to remove interfering substances.[17]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the gold standard for the analysis of the parent PCB congeners.[18] Its high resolution allows for the separation of individual congeners. For the analysis of OH-PCBs by GC-MS, a derivatization step (e.g., methylation to form methoxy-PCBs) is often required to improve volatility and chromatographic performance.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique is indispensable for analyzing the more polar and non-volatile metabolites, such as catechols and Phase II conjugates (sulfates and glucuronides), which cannot be analyzed by GC-MS without extensive derivatization.[10] High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown metabolites.[4]

Conclusion and Future Directions

The biotransformation of PCB 113 is a complex process involving a suite of mammalian and microbial enzymes. In mammals, metabolism via the cytochrome P450 system is a critical clearance pathway but also a source of potentially toxic, endocrine-active metabolites.[5][7] In the environment, microbial degradation offers a path to eventual mineralization, but the process is slow and often requires a combination of anaerobic and aerobic conditions.

For researchers, a comprehensive understanding of these pathways is crucial for accurate risk assessment. Future work should focus on elucidating the specific human CYP isoforms responsible for PCB 113 metabolism, quantifying the formation of toxic metabolites like catechols and MeSO₂-PCBs, and exploring novel bioremediation strategies that can enhance the degradation of these persistent pollutants in contaminated environments. The integration of advanced analytical techniques with in vitro and in vivo models will continue to be paramount in unraveling the full toxicological impact of PCB 113 and its metabolic progeny.

References

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? | Environmental Medicine | ATSDR - CDC Archive.

- Padrón-Sanz, C., et al. (2025). Analytical approaches for the determination of PCB metabolites in blood: A review. ResearchGate.

- ResearchGate. (n.d.). Metabolic pathways of PCBs. [Diagram].

- Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical Reviews in Toxicology, 45(3), 245-272.

- Wikipedia. (n.d.). Bioremediation of polychlorinated biphenyls.

- Zhang, J., et al. (2021). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. PubMed.

- Guo, Y., et al. (2020). Understanding the Multiple Effects of PCBs on Lipid Metabolism. International Journal of Molecular Sciences, 21(20), 7599.

- Taylor & Francis Group. (n.d.). Degradation of Polychlorinated Biphenyls by Phanerochaete Chrysosporium.

- Kobe University. (2022, November 22). New insight into how long-banned chemicals (PCBs) unleash their toxicity inside the body.

- Carl ROTH. (n.d.). Safety Data Sheet: PCB 113.

- Inui, H., et al. (2011). Mammalian Cytochrome P450-Dependent Metabolism of Polychlorinated Dibenzo-p-dioxins and Coplanar Polychlorinated Biphenyls. International Journal of Molecular Sciences, 12(9), 6077-6091.

- Li, Y., et al. (2022). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. Environmental Science & Technology, 56(17), 12389–12398.

- Li, Y., et al. (2024). Significant Metabolic Alterations in Mouse Dams Exposed to an Environmental Mixture of Polychlorinated Biphenyls (PCBs) During Gestation and Lactation: Insights into PCB and Metabolite Profiles. Environmental Health Perspectives, 132(9).

- Carl ROTH. (n.d.). Safety Data Sheet: PCB 113.

- Chen, Y.-C., et al. (2015). Biodegradation of polychlorinated biphenyls (PCBs) by the novel identified cyanobacterium Anabaena PD-1. PLoS ONE, 10(7), e0131450.

- Harlfinger, J., et al. (2024). Polychlorinated biphenyls (PCBs) interact with drug metabolism in vivo. Scientific Reports, 14(1), 1-13.

- Campos-Góngora, E., et al. (2017). Degradation of PCB congeners by bacterial strains. FEMS Microbiology Letters, 364(24).

- IntechOpen. (n.d.). Microbial Degradation of Polychlorinated Biphenyls (PCBs): Usage of Bacteria and Fungi.

- James, M. O., et al. (2008). Effects of Food Natural Products on the Biotransformation of PCBs. Journal of Toxicology and Environmental Health, Part B, 11(3-4), 266-281.

- Kumar, A., et al. (2018). Advances and perspective in bioremediation of polychlorinated biphenyls contaminated soils. Environmental Science and Pollution Research, 25(30), 29849–29871.

- Vaillancourt, F. H., et al. (2010). Structural insight into the expanded PCB-degrading abilities of a biphenyl dioxygenase obtained by directed evolution. Journal of Molecular Biology, 402(4), 632-643.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS.

- ResearchGate. (2026). Evaluating toxic endpoints of exposure to a commercial PCB mixture: an in vivo laboratory study.

- Agilent. (2025). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628.

Sources

- 1. Bioremediation of polychlorinated biphenyls - Wikipedia [en.wikipedia.org]

- 2. New insight into how long-banned chemicals (PCBs) unleash their toxicity inside the body | EurekAlert! [eurekalert.org]

- 3. Mammalian Cytochrome P450-Dependent Metabolism of Polychlorinated Dibenzo-p-dioxins and Coplanar Polychlorinated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Significant Metabolic Alterations in Mouse Dams Exposed to an Environmental Mixture of Polychlorinated Biphenyls (PCBs) During Gestation and Lactation: Insights into PCB and Metabolite Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 6. Understanding the Multiple Effects of PCBs on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Food Natural Products on the Biotransformation of PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. carlroth.com [carlroth.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Structural insight into the expanded PCB-degrading abilities of a biphenyl dioxygenase obtained by directed evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. Advances and perspective in bioremediation of polychlorinated biphenyls contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. agilent.com [agilent.com]

Chemical Identity & Physicochemical Profile

[1][2][3][4][5][6][7][8]

PCB 113 is a pentachlorobiphenyl congener.[1][2] Its structure features three ortho-chlorine atoms (positions 2, 6, and potentially steric influence from 5' depending on rotation), which prevents the molecule from assuming a coplanar conformation. This structural rigidity is the primary determinant of its distinct toxicological profile compared to dioxin-like congeners (e.g., PCB 126).

Table 1: Physicochemical Specifications of PCB 113

| Parameter | Specification |

| IUPAC Name | 2,3,3',5',6-Pentachlorobiphenyl |

| CAS Registry Number | 68194-10-5 |

| Molecular Formula | C₁₂H₅Cl₅ |

| Molecular Weight | 326.43 g/mol |

| Structure Description | Di-ortho substituted (non-coplanar) |

| Log Kow (Octanol-Water) | ~6.5 - 7.0 (High Lipophilicity) |

| Physical State | Solid / Crystalline |

| Solubility | Insoluble in water; soluble in organic solvents (Hexane, Isooctane) |

Historical Production & Occurrence[3][7]

PCB 113 was never manufactured as a single product. Instead, it was generated as a byproduct during the industrial chlorination of biphenyl to produce commercial mixtures used in dielectric fluids and hydraulic systems.

-

Commercial Mixtures: PCB 113 is identified as a component of Aroclor 1254 and Aroclor 1260 .

-

Abundance: It is generally considered a minor congener (< 1% by weight) relative to major congeners like PCB 153 or PCB 138.

-

Environmental Persistence: Due to its high degree of chlorination and lipophilicity, PCB 113 persists in environmental matrices (sediment, biota) and bioaccumulates in adipose tissue.

Analytical Challenge: In gas chromatography (GC) analysis, PCB 113 often co-elutes with other pentachlorobiphenyls (e.g., PCB 90 or 101 depending on the column phase), necessitating high-resolution mass spectrometry (HRMS) or specific column phases (e.g., HT-8) for accurate quantitation.

Targeted Synthesis Protocol (Suzuki-Miyaura Coupling)

For researchers requiring high-purity PCB 113 as an analytical standard or for toxicological screening, isolation from Aroclor mixtures is inefficient. The following protocol outlines a de novo synthesis using Suzuki-Miyaura cross-coupling, ensuring regio-specificity.

Objective: Synthesize 2,3,3',5',6-Pentachlorobiphenyl. Retrosynthetic Analysis: Coupling of 2,3,6-trichloro-1-bromobenzene (Aryl Halide) with 3,5-dichlorophenylboronic acid.

Protocol Steps:

-

Reagent Preparation:

-

Aryl Halide: 1-Bromo-2,3,6-trichlorobenzene (1.0 eq).

-

Boronic Acid: 3,5-Dichlorophenylboronic acid (1.2 eq).

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq).

-

Base: Sodium Carbonate (Na₂CO₃), 2M aqueous solution.

-

Solvent: Dimethoxyethane (DME) or Toluene/Ethanol (4:1).

-

-

Reaction Assembly (Inert Atmosphere):

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, boronic acid, and Pd catalyst under a stream of nitrogen or argon.

-

Add the solvent (degassed) and the aqueous base.

-

Scientific Rationale: Degassing is critical to prevent oxidation of the Pd(0) catalyst, which would stall the catalytic cycle.

-

-

Reflux:

-

Heat the mixture to reflux (approx. 80-90°C) for 12–24 hours. Monitor reaction progress via GC-MS or TLC (Hexane eluent).

-

-

Work-up:

-

Cool to room temperature. Quench with water.[3]

-

Extract the aqueous layer three times with diethyl ether or dichloromethane.

-

Dry combined organic layers over anhydrous MgSO₄ and concentrate in vacuo.

-

-

Purification:

-

Purify the crude residue using silica gel flash chromatography.

-

Mobile Phase: 100% n-Hexane.

-

Note: Non-polar PCBs elute rapidly. Collect fractions and analyze by GC-ECD/MS.

-

Recrystallize from methanol/hexane if necessary to achieve >99% purity.

-

Toxicokinetics & Mechanism of Action[12]

For drug development professionals, PCB 113 serves as a model for non-dioxin-like (NDL) toxicity . Unlike coplanar PCBs that mimic TCDD, PCB 113 does not activate the Aryl Hydrocarbon Receptor (AhR). Instead, its toxicity is mediated through neurotoxic pathways and metabolic activation.

Metabolic Activation (Bioactivation)

PCB 113 is metabolized primarily by Cytochrome P450 2B (CYP2B) enzymes (phenobarbital-inducible), rather than CYP1A.

-

Primary Metabolites: Hydroxylated PCBs (OH-PCBs).

-

Secondary Pathways: Methylsulfonylation (MeSO₂-PCBs). These metabolites are often more persistent and can cross the blood-brain barrier.

Mechanism: Ryanodine Receptor (RyR) Modulation

The core mechanism of PCB 113 neurotoxicity is the sensitization of Ryanodine Receptors (RyR) in the endoplasmic reticulum (ER).

-

Action: PCB 113 binds to RyR, locking the Ca²⁺ channel in an "open" sub-conductance state.

-

Consequence: Uncontrolled release of Ca²⁺ from ER stores into the cytoplasm

Altered neuronal signaling

Pathway Visualization

Figure 1: Toxicokinetic pathway of PCB 113, highlighting the shift from hepatic metabolism to neurotoxic outcomes via Ryanodine Receptor (RyR) modulation.[3][4][2]

Analytical Methodology

To validate the presence of PCB 113 in biological or environmental samples, the following analytical parameters are recommended.

-

Instrument: GC-MS/MS (Triple Quadrupole) or GC-HRMS (Magnetic Sector).

-

Column:

-

Primary: DB-5ms or Rtx-5 (Non-polar). Note: May co-elute with PCB 90/101.

-

Secondary (Confirmation): HT-8 or DB-XLB (specialized for PCB separation).

-

-

Ionization: Electron Impact (EI) at 70 eV.

-

Monitoring:

-

Precursor Ion: m/z 326 (Molecular ion cluster [M]+ for Pentachlorobiphenyl).

-

Product Ions: m/z 256 [M-Cl2]+ and m/z 220 [M-Cl3]+ (for MRM transitions).

-

References

-

IARC Monographs. (2016). Polychlorinated Biphenyls and Polybrominated Biphenyls.[5] International Agency for Research on Cancer.

-

Pessah, I. N., et al. (2010).[3] Ryanodine receptor activation by polychlorinated biphenyls: dysregulation of calcium signaling as a convergent mechanism of neurotoxicity. Neurotoxicology.[3][6][7][8]

-

Frame, G. M. (1997). A collaborative study of 209 PCB congeners in Aroclors. Fresenius' Journal of Analytical Chemistry.

-

Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling.[5][9] Chemosphere.

-

US EPA. (2021). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue.

Sources

- 1. restservice.epri.com [restservice.epri.com]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. Minding the calcium store: Ryanodine receptor activation as a convergent mechanism of PCB toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Definitive Guide to 2,3,3',5,6-Pentachlorobiphenyl (PCB-114) Reference Standards

A Technical Resource for Researchers, Analytical Scientists, and Environmental Professionals

Foreword: The Imperative for Precision in a Contaminated World

Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants that, despite being banned from production in many countries for decades, continue to pose a significant threat to environmental and human health.[1] Their resistance to degradation and ability to bioaccumulate necessitate vigilant monitoring and accurate quantification in various matrices.[2] At the heart of reliable PCB analysis lies the availability of high-purity, well-characterized reference standards. This guide provides an in-depth technical overview of 2,3,3',5,6-Pentachlorobiphenyl (PCB-114), a specific congener of regulatory and toxicological interest.

This document is intended to serve as a comprehensive resource for professionals in research, drug development, and environmental science who work with or encounter PCBs. It will delve into the physicochemical properties of PCB-114, the meticulous processes involved in the synthesis and certification of its reference standards, and the state-of-the-art analytical methodologies for its quantification.

Unveiling 2,3,3',5,6-Pentachlorobiphenyl (PCB-114): A Profile

2,3,3',5,6-Pentachlorobiphenyl, designated as PCB-114 according to the International Union of Pure and Applied Chemistry (IUPAC) numbering system, is a member of the pentachlorobiphenyl group, meaning it has five chlorine atoms attached to its biphenyl structure.

Chemical Structure of 2,3,3',5,6-Pentachlorobiphenyl (PCB-114)

Caption: Chemical structure of 2,3,3',5,6-Pentachlorobiphenyl (PCB-114).

Physicochemical Properties

The precise measurement and prediction of the environmental fate and transport of PCB-114 are intrinsically linked to its physicochemical properties. While experimental data for this specific congener are not extensively available in public literature, a combination of computed values and general properties of pentachlorobiphenyls provides a solid foundation for understanding its behavior.

| Property | Value/Description | Source |

| IUPAC Name | 1,2,4-trichloro-3-(3,5-dichlorophenyl)benzene | [3] |

| CAS Number | 74472-36-9 | [4] |

| Molecular Formula | C₁₂H₅Cl₅ | [3] |

| Molecular Weight | 326.4 g/mol | [3] |

| Appearance | Typically a colorless to pale-yellow, viscous liquid or solid. | [5] |

| Water Solubility | Very low; PCBs are hydrophobic. | [6] |

| LogP (Octanol-Water Partition Coefficient) | 6.6 (Computed) | [3] |

| Vapor Pressure | Low; PCBs are semi-volatile organic compounds. | [5] |

| Melting Point | Data not readily available; varies among congeners. | |

| Boiling Point | High; PCBs have high boiling points. | [5] |

Note: Some values are computed and should be considered as estimates. Experimental verification is recommended for critical applications.

The Cornerstone of Accuracy: Synthesis and Certification of PCB-114 Reference Standards

The reliability of any analytical measurement is fundamentally dependent on the quality of the reference materials used for calibration and validation.[7] The production of a Certified Reference Material (CRM) for a specific PCB congener like PCB-114 is a multi-step, rigorously controlled process governed by international standards such as ISO 17034.[8][9]

Synthesis of High-Purity 2,3,3',5,6-Pentachlorobiphenyl

The synthesis of a single, pure PCB congener is a significant challenge due to the potential for the formation of numerous isomers. The Ullmann and Suzuki coupling reactions are two of the most common and effective methods for the targeted synthesis of unsymmetrical PCBs.[10][11]

Ullmann Coupling Reaction: This classic method involves the copper-catalyzed coupling of two aryl halides.[12] For PCB-114, this could involve the reaction of 1-iodo-2,3,6-trichlorobenzene with 1-iodo-3,5-dichlorobenzene in the presence of copper powder at elevated temperatures. A significant drawback of this method can be the formation of symmetrical side products and the need for high reaction temperatures.[10]

Suzuki Coupling Reaction: A more modern and often higher-yielding alternative is the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide.[11] The synthesis of PCB-114 via this route could involve the reaction of 2,3,6-trichlorophenylboronic acid with 1-bromo-3,5-dichlorobenzene. The Suzuki coupling generally proceeds under milder conditions and with greater selectivity than the Ullmann reaction.[10]

Purification and Isolation

Following synthesis, the crude product contains the target PCB-114 congener, unreacted starting materials, and potentially isomeric byproducts. Achieving the high purity (>99%) required for a reference standard necessitates a multi-step purification process. Common techniques include:

-

Column Chromatography: Using adsorbents like silica gel or alumina to separate the target compound from impurities based on polarity.

-

Recrystallization: A powerful technique for purifying solid compounds to a high degree.

-

Preparative High-Performance Liquid Chromatography (HPLC): For the final polishing step to remove trace impurities that are structurally very similar to PCB-114.

Certification of the Reference Material

Certification is the process of establishing the property values of a reference material and their associated uncertainties through a metrologically valid procedure.[13] This process is what distinguishes a Certified Reference Material from a standard laboratory reagent. The key steps in the certification of a PCB-114 standard include:

-

Homogeneity Assessment: Ensuring that every unit of the reference material has the same concentration of PCB-114 within a specified statistical tolerance.[14]

-

Stability Studies: Evaluating the stability of the reference material under defined storage and transport conditions to establish a shelf life.[14]

-

Characterization and Value Assignment: The concentration and purity of the PCB-114 in the reference material are determined using multiple, independent, and high-precision analytical methods.[14] This often involves an inter-laboratory comparison study to ensure the accuracy and traceability of the certified value.[10]

The Certification Workflow: A Conceptual Overview

Caption: A conceptual workflow for the production and certification of a PCB-114 reference standard.

Analytical Methodology: The Quantification of PCB-114

The accurate determination of PCB-114 in various environmental and biological matrices requires sensitive and selective analytical methods. Gas chromatography (GC) coupled with a suitable detector is the cornerstone of PCB analysis.

Sample Preparation: A Critical First Step

The goal of sample preparation is to extract PCB-114 from the sample matrix and remove interfering compounds. The choice of method depends on the matrix.

-

Solid Samples (Soil, Sediment, Tissue): Soxhlet extraction or pressurized fluid extraction with a suitable organic solvent (e.g., hexane, dichloromethane) are common techniques.[5]

-

Aqueous Samples (Water): Liquid-liquid extraction with an immiscible organic solvent or solid-phase extraction (SPE) are frequently employed.[5]

Following extraction, a cleanup step is often necessary to remove co-extracted interfering compounds. This can involve techniques such as gel permeation chromatography (GPC) or adsorption chromatography using materials like Florisil or silica gel.[15]

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the definitive identification and quantification of specific PCB congeners.[2]

Step-by-Step Analytical Protocol (Conceptual)

-

Sample Extraction:

-

Accurately weigh a homogenized sample (e.g., 10g of soil).

-

Add a known amount of an isotopically labeled PCB-114 internal standard to correct for extraction efficiency and matrix effects.

-

Extract the sample using an appropriate method (e.g., Soxhlet extraction with hexane for 16-24 hours).[5]

-

Concentrate the extract to a small volume.

-

-

Sample Cleanup:

-

Pass the concentrated extract through a cleanup column (e.g., a multi-layered silica gel column) to remove interferences.

-

Elute the PCB fraction with an appropriate solvent.

-

Concentrate the cleaned extract to a final volume of 1 mL.

-

-

GC-MS Analysis:

-

Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer.

-

Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used for PCB analysis.

-

Injection: 1 µL of the final extract is injected in splitless mode.

-

Oven Temperature Program: A programmed temperature ramp is used to separate the PCB congeners. A typical program might start at 100°C, ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for PCB-114. The characteristic ions for PCB-114 (m/z 326, 324, 290, 288) are monitored.

-

-

Quantification:

-

A multi-point calibration curve is generated using certified PCB-114 reference standards.

-

The concentration of PCB-114 in the sample is calculated based on the response factor relative to the isotopically labeled internal standard.

-

Analytical Workflow for PCB-114 Quantification

Caption: A typical analytical workflow for the quantification of PCB-114 in an environmental sample.

Safety and Handling of PCB-114 Reference Standards

PCBs are classified as probable human carcinogens, and exposure can lead to a range of adverse health effects.[1] Therefore, strict adherence to safety protocols is paramount when handling PCB-114 reference standards.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.

-

Ventilation: Handle all PCBs in a well-ventilated laboratory hood to minimize inhalation exposure.

-

Waste Disposal: Dispose of all PCB-contaminated waste in accordance with local, national, and international regulations.

-

Spill Response: Have a spill kit readily available and be familiar with the procedures for cleaning up PCB spills.

Conclusion: The Unwavering Importance of Quality

The accurate assessment of environmental contamination and human exposure to PCBs is a critical endeavor. The foundation of this work is built upon the availability and proper use of high-quality, certified reference materials. This guide has provided a comprehensive overview of 2,3,3',5,6-Pentachlorobiphenyl (PCB-114) reference standards, from their synthesis and certification to their application in precise analytical measurements. As analytical instrumentation continues to advance, the demand for even more highly characterized and pure reference materials will only increase, ensuring that our understanding of the impact of these persistent pollutants remains at the forefront of scientific inquiry.

References

-

U.S. Environmental Protection Agency. (2021, July 1). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue. Retrieved from [Link]

-

ILAC. (2005). ILAC-G9:2005 Guidelines for the Selection and Use of Reference Materials. Retrieved from [Link]

-

Wikipedia. (n.d.). Certified reference materials. Retrieved from [Link]

-

Eurofins. (n.d.). Polychlorinated Biphenyl (PCB) Congener Analysis. Retrieved from [Link]

-

Eurachem. (2002). The Selection and use of Reference Materials. Retrieved from [Link]

-

Joshi, N., et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PMC. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007, February). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

-

Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Request PDF. Retrieved from [Link]

-

Eurachem. (n.d.). Guides. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. Retrieved from [Link]

-

Larsen, B., & Falandysz, J. (1995). Separation of Toxic Congeners from PCB Mixtures on Two Series Coupled Narrow-Bore Columns (50 m SIL-8 AND 25 m HT-5). Taylor & Francis Online. Retrieved from [Link]

-

Berg, D. (2021, October 27). ISO 17034:2016 General requirements for the competence of reference material producers. Perry Johnson Laboratory Accreditation, Inc. Retrieved from [Link]

-

ResearchGate. (2018, February 8). (PDF) Certified Reference Materials a few guidelines. Retrieved from [Link]

-

Wikipedia. (n.d.). Polychlorinated biphenyl. Retrieved from [Link]

-

Eurachem. (n.d.). Guides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Comparative analyses of the 12 most abundant PCB congeners detected in human maternal serum for activity at the thyroid hormone receptor and ryanodine receptor. Retrieved from [Link]

-

A2LA. (n.d.). ISO 17034 - Reference Materials Producers Accreditation Program. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Improved Syntheses of Non-dioxin-like Polychlorinated Biphenyls (PCBs) and Some of Their Sulfur-containing Metabolites. Retrieved from [Link]

-

SGS North America. (2020, March 16). Replacing Aroclor Methods with Congener-Based Approaches for PCBs. Retrieved from [Link]

-

Isospectra. (2025, December 21). ISO 17034: The Complete Guide to Reference Material Producers and Global Accreditation. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of PCB congeners that constitute the mixture used.... Retrieved from [Link]

-

ESSLAB. (n.d.). 2,3,3',5,6-Pentachlorobiphenyl. Retrieved from [Link]

-

ATP STAR Kota. (2016, September 24). Ullmann Reaction (biphenyl formation )- IIT JEE & NEET | Vineet Khatri Sir | ATP STAR Kota [Video]. YouTube. Retrieved from [Link]

-

JRC Publications Repository. (n.d.). The new International Standard ISO 17034: general requirements for the competence of reference material producers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pcb 126. PubChem. Retrieved from [Link]

-

Perry Johnson Laboratory Accreditation, Inc. (2021, October 27). ISO 17034:2016 General Requirements for the Competence of Reference Material Producers [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pcb 101. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,3',5',6-Pentachlorobiphenyl. PubChem. Retrieved from [Link]

Sources

- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 2. eurofinsus.com [eurofinsus.com]

- 3. 2,3,3',5',6-Pentachlorobiphenyl | C12H5Cl5 | CID 63087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. esslabshop.com [esslabshop.com]

- 5. epa.gov [epa.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. pjlabs.com [pjlabs.com]

- 9. certbetter.com [certbetter.com]

- 10. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Improved Syntheses of Non-dioxin-like Polychlorinated Biphenyls (PCBs) and Some of Their Sulfur-containing Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. demarcheiso17025.com [demarcheiso17025.com]

- 14. Certified reference materials - Wikipedia [en.wikipedia.org]

- 15. epa.gov [epa.gov]

Methodological & Application

analytical methods for 2,3,3',5,6-Pentachlorobiphenyl detection

Application Note: Precision Quantitation of 2,3,3',5,6-Pentachlorobiphenyl (PCB 165) in Complex Biological and Environmental Matrices

Abstract

The precise detection of 2,3,3',5,6-Pentachlorobiphenyl (PCB 165) presents a unique analytical challenge due to its mono-ortho substitution pattern and potential for chromatographic co-elution with other pentachlorobiphenyls on standard non-polar phases. While not part of the "Dirty Dozen" WHO-12 dioxin-like PCBs, PCB 165 is a persistent organic pollutant (POP) often required for comprehensive congener profiling in drug development (toxicology studies) and environmental impact assessments. This guide outlines a high-integrity protocol utilizing EPA Method 1668C (HRGC-HRMS) as the definitive quantitation technique, with specific modifications to address the elution characteristics of PCB 165.

Introduction & Analytical Significance

PCB 165 is a pentachlorobiphenyl congener. Its structure features a single chlorine atom in the ortho position (2,3,3',5,6-substitution).

-

Toxicological Relevance: As a mono-ortho congener, PCB 165 exhibits weak affinity for the Aryl Hydrocarbon Receptor (AhR) compared to coplanar PCBs (e.g., PCB 126). However, its bioaccumulation potential in adipose tissue and serum makes it a critical marker in pharmacokinetic studies.

-

The Analytical Gap: Standard EPA 8082 (Aroclor) methods fail to resolve PCB 165 from co-eluting congeners like PCB 167 or PCB 132 on common 5% phenyl columns. Accurate data requires Isotope Dilution Mass Spectrometry (IDMS) and specific stationary phase selection.

Critical Challenges & Strategic Solutions

Challenge A: Chromatographic Co-elution

On standard DB-5ms or Rtx-5 columns (5% phenyl-methylpolysiloxane), PCB 165 elutes in a dense cluster of pentachlorobiphenyls. Co-elution leads to positive bias (overestimation) of concentration.

-

Solution: Utilization of a DB-XLB (eXtra Low Bleed) or HT-8 column. The DB-XLB phase is engineered with optimized polarity that significantly improves the resolution of PCB congeners, specifically separating PCB 165 from common interferences that plaque DB-5 analysis.

Challenge B: Trace Level Quantitation

In biological matrices (plasma, tissue), PCB 165 often exists at parts-per-trillion (ppt) or parts-per-quadrillion (ppq) levels.

-

Solution: High-Resolution Mass Spectrometry (HRMS) at

10,000 resolution (10% valley) is non-negotiable for eliminating matrix interferences from lipids and other chlorinated hydrocarbons.

Method A: High-Resolution Isotope Dilution (The Gold Standard)

Based on EPA Method 1668C

This protocol is the definitive method for pharmacokinetic (PK) and forensic environmental analysis.

Internal Standard Selection

Accuracy in Method 1668C relies on Isotope Dilution .

-

Primary Internal Standard: If commercially available, use

-PCB 165 . -

Alternative (Standard Practice): If the specific labeled analog is unavailable, use

-PCB 118 or

Sample Preparation Workflow

The extraction efficiency is critical. For biological tissue, acid digestion or rigorous solvent extraction is required to release PCBs from the lipid matrix.

Figure 1: Analytical workflow for trace-level PCB 165 detection using Isotope Dilution.

HRGC-HRMS Instrument Parameters

| Parameter | Specification | Rationale |

| Instrument | Magnetic Sector HRMS (e.g., Thermo DFS, Waters AutoSpec) | Required for sensitivity < 1 pg/L. |

| Resolution | Separates PCBs from co-eluting organochlorine pesticides. | |

| Ionization | Electron Impact (EI) at 30-40 eV | Maximizes molecular ion ( |

| Column | DB-XLB (30m x 0.25mm x 0.25µm) | Superior resolution of PCB 165 compared to DB-5ms. |

| Carrier Gas | Helium, Constant Flow (1.0 mL/min) | Maintains stable retention times. |

| SIM Mode | Monitor m/z 323.8828 / 325.8804 (Native) | Monitors M+ and (M+2)+ ions for pentachlorobiphenyls. |

Method B: GC-ECD (Screening & Routine Analysis)

Based on EPA Method 8082A

For routine screening where ultra-trace sensitivity is not required, Gas Chromatography with Electron Capture Detection (GC-ECD) is cost-effective.

-

Limitation: ECD is non-specific. It detects electronegative groups (chlorine) but cannot distinguish PCB 165 from a co-eluting pesticide or another PCB congener with certainty.

-

Dual-Column Confirmation: You must run the sample on two columns of dissimilar polarity (e.g., DB-5ms and DB-1701) to confirm the presence of PCB 165.

Experimental Protocol: Sample Cleanup (The "Trustworthiness" Pillar)

Dirty samples destroy data quality. For PCB 165, lipid interference is the primary enemy.

Step-by-Step Acid Silica Cleanup:

-

Preparation: Activate Silica Gel (100-200 mesh) at 130°C for 16 hours.

-

Acidification: Mix silica with concentrated Sulfuric Acid (

) (40% by weight). This creates "Acid Silica." -

Column Packing: Pack a glass column with:

-

Top: 1g Sodium Sulfate (drying agent).

-

Middle: 5g Acid Silica (oxidizes lipids).

-

Bottom: Glass wool.

-

-

Elution: Load sample extract (in Hexane). Elute with 50 mL Hexane.

Decision Matrix: Column Selection

Choosing the right column is the difference between data and noise.

Figure 2: Decision matrix for selecting the appropriate chromatographic stationary phase.

Quality Assurance (QA/QC)

To ensure the protocol is self-validating, the following criteria must be met:

-

Ion Abundance Ratio: The ratio of the two monitored ions (m/z 323.88/325.88) must be within ±15% of the theoretical ratio (approx 1.55 for Pentachlorobiphenyls).

-

Signal-to-Noise:

10:1 for Limit of Quantitation (LOQ). -

Recovery: Internal standard recovery must be between 25% and 150%. Low recovery indicates extraction failure.

-

Method Blank: Must be < 1/3 the LOQ.

References

-

U.S. Environmental Protection Agency. (2010).[1][3] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. EPA-820-R-10-005. [Link][3]

-

U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography.[4] SW-846 Update IV. [Link]

-

Agilent Technologies. (2020). GC Column Selection Guide for Environmental Analysis.[Link]

-

Van den Berg, M., et al. (2006). The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds. Toxicological Sciences. [Link]

Sources

Application Note: High-Sensitivity Analysis of PCB 113 in Environmental Matrices using Gas Chromatography-Mass Spectrometry

Abstract

This application note presents a detailed protocol for the sensitive and selective analysis of Polychlorinated Biphenyl (PCB) congener 113 (2,3,3',5',6-Pentachlorobiphenyl) using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined is tailored for researchers, scientists, and drug development professionals requiring robust and reliable quantification of this specific congener in complex environmental samples. The protocol emphasizes the use of a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode to achieve high selectivity and low detection limits, critical for monitoring this persistent organic pollutant (POP).

Introduction: The Significance of PCB 113 Monitoring

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were once widely used in various industrial applications due to their chemical stability and electrical insulating properties.[1] Although their production was banned in many countries in the 1970s, their persistence in the environment and tendency to bioaccumulate in the food chain continue to pose a significant risk to human health and ecosystems.[1] PCB 113, a pentachlorobiphenyl, is one of the 209 PCB congeners and its monitoring is crucial for assessing environmental contamination and human exposure. Gas chromatography coupled with mass spectrometry (GC-MS) has become the gold standard for PCB analysis due to its high resolving power and sensitivity.[2] Recent advancements in triple quadrupole GC-MS/MS technology offer enhanced selectivity, making it a reliable tool for the analysis of PCBs in complex matrices. This application note provides a comprehensive guide to the analytical workflow for PCB 113, from sample preparation to data acquisition and analysis, with a focus on ensuring scientific integrity and generating trustworthy results.

Experimental Workflow Overview

The analytical workflow for PCB 113 is a multi-step process designed to ensure accurate and precise quantification. The key stages involve efficient extraction of the analyte from the sample matrix, cleanup to remove interfering substances, and subsequent analysis by GC-MS/MS. The use of an isotopically labeled internal standard is critical for accurate quantification by correcting for variations in extraction efficiency and instrument response.[3]

Caption: Experimental workflow for the analysis of PCB 113.

Detailed Protocols

Sample Preparation: A Critical Step for Accurate Results

The choice of sample preparation technique is highly dependent on the matrix being analyzed. The primary goal is to efficiently extract PCB 113 while minimizing the co-extraction of interfering compounds.[4] For solid matrices like soil and sediment, methods such as Soxhlet extraction, Pressurized Liquid Extraction (PLE), or Microwave-Assisted Extraction (MAE) are commonly employed.[5] For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are effective.[5]

Protocol: Soxhlet Extraction for Soil and Sediment Samples

-

Sample Homogenization: Air-dry the soil or sediment sample to a constant weight and sieve to remove large debris. Homogenize the sample by grinding.

-

Internal Standard Spiking: Accurately weigh approximately 10 g of the homogenized sample into a pre-cleaned extraction thimble. Spike the sample with a known amount of a ¹³C-labeled PCB 113 internal standard. The use of a stable isotope-labeled internal standard is crucial as it closely mimics the behavior of the native analyte during extraction and analysis, thus providing accurate correction for any sample losses.[6][7][8]

-

Extraction: Place the thimble in a Soxhlet extractor. Add a suitable solvent mixture, such as hexane/acetone (1:1, v/v), to the boiling flask. Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour. The choice of solvent is critical for efficient extraction of lipophilic compounds like PCBs.

-

Concentration: After extraction, concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

Extract Cleanup: Removing Interferences for a Cleaner Signal

Crude extracts often contain co-extracted substances that can interfere with the GC-MS analysis, leading to inaccurate results. Therefore, a cleanup step is essential. Adsorption chromatography using materials like Florisil, silica gel, or alumina is commonly used to separate PCBs from interfering compounds.[4]

Protocol: Florisil Column Cleanup

-

Column Preparation: Prepare a chromatography column packed with activated Florisil. The amount of Florisil will depend on the expected level of contamination.

-

Elution: Apply the concentrated extract to the top of the Florisil column. Elute the PCBs with a non-polar solvent such as hexane. The more polar interfering compounds will be retained on the column.

-

Fraction Collection: Collect the eluate containing the PCBs.

-

Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

GC-MS/MS Instrumentation and Parameters

The use of a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode provides a significant enhancement in selectivity and sensitivity compared to single quadrupole instruments.[1] This is particularly important for complex environmental matrices where co-eluting compounds can interfere with the target analyte.

Gas Chromatography (GC) Parameters

The chromatographic separation is a critical aspect of the analysis, aiming to resolve PCB 113 from other PCB congeners and matrix components. A DB-5ms column is a commonly used and effective choice for PCB analysis.[9]

| Parameter | Value | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic performance. |

| Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm | A versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds, including PCBs.[9] |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column, enhancing sensitivity. |

| Injection Volume | 1 µL | A standard injection volume for this type of analysis. |

| Injector Temperature | 280 °C | Ensures efficient vaporization of the analytes. |

| Carrier Gas | Helium | An inert carrier gas that provides good chromatographic efficiency. |

| Flow Rate | 1.2 mL/min (Constant Flow) | An optimal flow rate for this column dimension and carrier gas. |

| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 180 °C, Ramp: 5 °C/min to 280 °C (hold 5 min) | A typical temperature program for the separation of PCB congeners. The exact retention time of PCB 113 should be determined experimentally. |

Mass Spectrometry (MS) Parameters

The key to selective and sensitive detection of PCB 113 is the optimization of the MS/MS parameters, particularly the precursor and product ions for SRM. As a pentachlorobiphenyl, PCB 113 has a molecular weight of 326.43 g/mol . The isotopic pattern of chlorine atoms results in a characteristic cluster of molecular ions.

Rationale for SRM Transitions: For pentachlorobiphenyls, the molecular ion cluster is a prominent feature in the mass spectrum. The most abundant ions in this cluster are typically selected as precursor ions. Collision-induced dissociation (CID) of these precursor ions results in the loss of one or more chlorine atoms, producing characteristic product ions. Monitoring at least two SRM transitions for the native analyte and one for the internal standard provides a high degree of confidence in the identification and quantification.

| Parameter | Value |

| MS System | Agilent 7000 series Triple Quadrupole GC/MS or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperatures | 150 °C |

| Collision Gas | Nitrogen or Argon |

| Acquisition Mode | Selected Reaction Monitoring (SRM) |

Proposed SRM Transitions for PCB 113:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| PCB 113 | 326 | 256 | 20 | Quantifier |

| PCB 113 | 326 | 221 | 35 | Qualifier |

| ¹³C-PCB 113 | 338 | 268 | 20 | Internal Standard |

Note: The optimal collision energies should be determined experimentally for the specific instrument being used.

Data Analysis and Quality Control

Accurate quantification is achieved by constructing a calibration curve using a series of standards containing known concentrations of PCB 113 and the ¹³C-labeled internal standard. The response ratio of the native analyte to the internal standard is plotted against the concentration ratio.

Key Quality Control Measures:

-

Calibration Curve: A multi-point calibration curve with a correlation coefficient (r²) of ≥ 0.995 should be used.

-

Method Blank: A method blank should be analyzed with each batch of samples to check for contamination.

-

Matrix Spike: A matrix spike sample should be analyzed to assess the method's performance in the specific sample matrix.

-

Ion Ratio Confirmation: The ratio of the quantifier to qualifier ion responses for detected analytes should be within a specified tolerance (e.g., ±20%) of the average ratio from the calibration standards.

Conclusion

The GC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of PCB 113 in environmental matrices. The combination of a selective sample preparation procedure and the high selectivity of SRM analysis on a triple quadrupole mass spectrometer allows for accurate and sensitive determination of this important environmental contaminant. Adherence to the described protocols and quality control measures will ensure the generation of high-quality, defensible data for researchers, scientists, and drug development professionals.

References

- Carballo, M., et al. (2008). Microbial reductive dechlorination of pre-existing PCBs and spiked 2,3,4,5,6-pentachlorobiphenyl in anaerobic slurries of a contaminated sediment of Venice Lagoon (Italy). Journal of Applied Microbiology, 104(5), 1335-1344.

-

Agilent Technologies. (2021). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Retrieved from [Link]

-

DSP-Systems. (n.d.). PCB Standards and Standard Mixtures. Retrieved from [Link]

- A Comparative Study of the Ionization Modes in GC–MS Multi-residue Method for the Determination of Organochlorine Pesticides and Polychlorinated Biphenyls in Crayfish. (2013). Food Analytical Methods, 6, 445–456.

-

ResearchGate. (n.d.). Retention times of PCBs for DB-5 MS fused silica capillary column and.... Retrieved from [Link]

-

Agilent Technologies. (2019). Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method. Retrieved from [Link]

-

Cromlab S.L. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Retention times of PCBs for DB-5 MS fused silica capillary column and.... Retrieved from [Link]

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.

-

Shimadzu. (n.d.). GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes. Retrieved from [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

- Piskorska-Pliszczynska, J., et al. (2019). QuEChERS extraction coupled to GC-MS for a fast determination of polychlorinated biphenyls in breast milk from Polish women. Environmental Science and Pollution Research, 26(27), 28249-28258.

-

Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

- Nies, L., & Vogel, T. M. (1990). Identification of the Proton Source for the Microbial Reductive Dechlorination of 2,3,4,5,6-Pentachlorobiphenyl. Applied and Environmental Microbiology, 56(9), 2612-2617.

-

Phenomenex. (n.d.). Fast GC-MS/MS Analysis of PCBs and Dioxins on a Single Zebron™ ZB-Dioxin GC Column. Retrieved from [Link]

- Hu, D., Martinez, A., & Hornbuckle, K. C. (2008). Retention indexes for temperature-programmed gas chromatography of polychlorinated biphenyls.

-

ResearchGate. (n.d.). Selected reaction monitoring (SRM) transitions of the target compounds.... Retrieved from [Link]

- Chang, C., et al. (2012). Detection and Correction of Interference in SRM Analysis. Procedia Engineering, 36, 13-20.

-

U.S. Environmental Protection Agency. (2025). Fact Sheet: Extraction and Determinative Methods. Retrieved from [Link]

- Lehmler, H. J., et al. (2022). Atropselective Disposition of 2,2',3,4',6-Pentachlorobiphenyl (PCB 91) and Identification of Its Metabolites in Mice with Liver-specific Deletion of Cytochrome P450 Reductase. ChemRxiv.

-

Carl ROTH. (n.d.). PCB 113. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. cromlab-instruments.es [cromlab-instruments.es]

- 3. isotope.com [isotope.com]

- 4. researchgate.net [researchgate.net]

- 5. gcms.cz [gcms.cz]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. shimadzu.com [shimadzu.com]

Application Note: Precision Extraction and Analysis of PCB 113 in Soil

This Application Note is designed for researchers and analytical chemists requiring a high-precision protocol for the isolation and quantification of PCB 113 (2,3,3',5'-Tetrachlorobiphenyl) in complex soil matrices. Unlike general Aroclor screening, congener-specific analysis requires rigorous cleanup to prevent co-elution and false positives from matrix interferences like elemental sulfur and humic acids.

Executive Summary & Chemical Profile

PCB 113 is a mono-ortho substituted congener with chlorine atoms at positions 2, 3, 3', and 5'. While less toxic than coplanar (non-ortho) PCBs, its specific quantification is critical for source apportionment and metabolic pathway studies.

Chemical Challenges in Soil:

-

Volatility: As a tetra-chlorinated biphenyl, PCB 113 has moderate volatility. Thermal drying of soil can result in analyte loss (up to 15-20%). Chemical drying is mandatory.

-

Matrix Interference: Soil extracts often contain elemental sulfur and organochlorine pesticides (OCPs) that co-elute with tetra-PCBs on standard 5% phenyl columns.

-

Elution Zone: PCB 113 elutes in the mid-range of the chromatogram, often near PCB 60 or PCB 141 depending on the stationary phase.

| Property | Value | Implication for Protocol |

| IUPAC Name | 2,3,3',5'-Tetrachlorobiphenyl | Target Analyte |

| Chlorination | Tetra (4 Cl) | Moderate Volatility; Do not evaporate to dryness. |

| Log Kow | ~5.7 - 6.1 | Lipophilic; Requires non-polar solvent extraction (Hexane/DCM). |

| Ortho-Substitution | Mono-ortho (Position 2) | "Dioxin-like" toxicity potential; requires separation from bulk Aroclors. |

Workflow Visualization

The following decision tree outlines the critical path for sample preparation, emphasizing the "Cleanup" phase which is the primary source of error in soil analysis.

Figure 1: Logical workflow for PCB 113 isolation. Note the mandatory sulfur cleanup check for soil matrices.

Detailed Protocols

Phase 1: Sample Pre-treatment (The "No-Heat" Rule)

Objective: Remove moisture without volatilizing PCB 113. Standard: EPA Method 3540C (Preparation) [1].

-

Homogenization: Decant excess water from the soil sample. Remove rocks/twigs. Mix thoroughly with a stainless steel spatula.

-

Chemical Drying:

-

Weigh 10–20 g of wet soil into a beaker.

-

Add anhydrous Sodium Sulfate (Na₂SO₄) in a 1:1 ratio (or until the sample is a free-flowing powder).

-

Why? Oven drying at 105°C causes significant loss of tetra-PCBs. Sodium sulfate chemically binds water, preserving the analyte.

-

Phase 2: Extraction (Soxhlet vs. PLE)